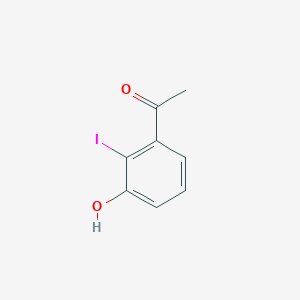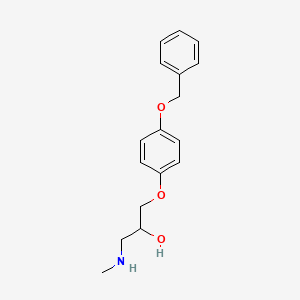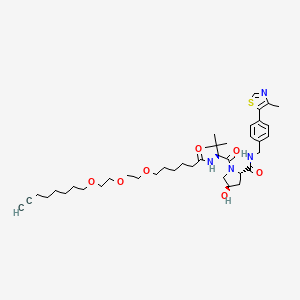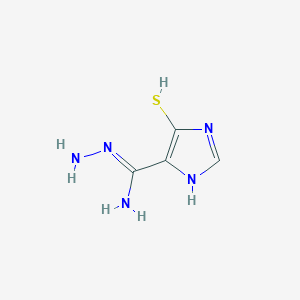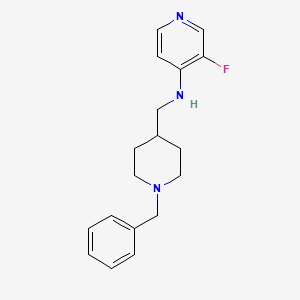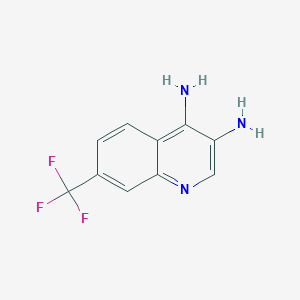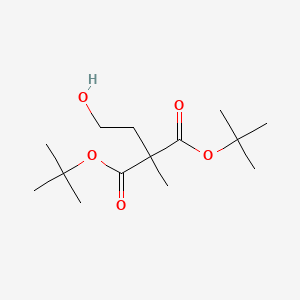
Di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate is an organic compound with the molecular formula C13H24O5 It is a derivative of malonic acid, where two tert-butyl groups and a hydroxyethyl group are attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate can be synthesized through a multi-step process. One common method involves the alkylation of di-tert-butyl malonate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield di-tert-butyl 2-(2-oxoethyl)-2-methylmalonate, while reduction can regenerate the original compound.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Wirkmechanismus
The mechanism of action of di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The hydroxyethyl group can form hydrogen bonds with active site residues, while the tert-butyl groups provide steric hindrance, influencing the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl malonate: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
Di-tert-butyl 2-(2-oxoethyl)-2-methylmalonate: An oxidized form of the compound with different reactivity.
Di-tert-butyl 2-(2-aminoethyl)-2-methylmalonate: Contains an amino group instead of a hydroxyethyl group, leading to different chemical properties.
Uniqueness
Di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate is unique due to the presence of both tert-butyl and hydroxyethyl groups, which provide a balance of steric hindrance and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C14H26O5 |
|---|---|
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
ditert-butyl 2-(2-hydroxyethyl)-2-methylpropanedioate |
InChI |
InChI=1S/C14H26O5/c1-12(2,3)18-10(16)14(7,8-9-15)11(17)19-13(4,5)6/h15H,8-9H2,1-7H3 |
InChI-Schlüssel |
BWCQOPMYJDCOPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(CCO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]-](/img/structure/B12833333.png)

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrochloride](/img/structure/B12833351.png)

![Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)](/img/structure/B12833360.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)
